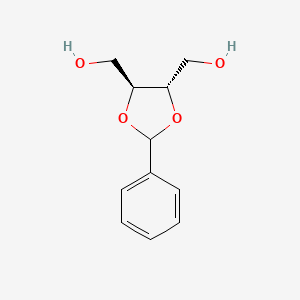![molecular formula C14H22O6 B1633042 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol CAS No. 35648-87-4](/img/structure/B1633042.png)
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol
説明
“2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol” is a chemical compound with the molecular formula C14H22O6 . It is also known by other names such as “Benzene, 1,4-bis [2- (2-hydroxyethoxy)ethoxy]-” and "2,2’- ( ( (1,4-Phenylenebis (oxy))bis (ethane-2,1-diyl))bis (oxy))bis (ethan-1-ol)" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene) with two long chains of ether groups attached to it . The InChI representation of its structure is "InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-1-2-14 (4-3-13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.32 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 286.14163842 g/mol . It has a topological polar surface area of 77.4 Ų . It has a heavy atom count of 20 .科学的研究の応用
Liquid Crystalline Monomers Synthesis
A study by 한양규 and 김경민 (1999) explored the synthesis and characterization of new liquid crystalline monomers with two symmetrical mesogens, derived from reactions involving compounds similar to 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol. These monomers displayed varied thermal stability, solubility, and phase transition temperatures, influenced by the length of their ethyleneoxy spacers, showcasing potential applications in advanced materials design (한양규 & 김경민, 1999).
Novel Compound Synthesis
Catalytic Oxidation Studies
Research by Xue-wen Zhu (2018) on dioxomolybdenum(VI) complexes derived from Tridentate Schiff Bases, involving derivatives of 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol, demonstrated excellent catalytic properties in the oxidation of organic compounds. These findings suggest the compound's derivatives could be useful in catalytic processes, particularly in the oxidation of hydrocarbons and alcohols, contributing to more efficient and selective chemical transformations (Xue-wen Zhu, 2018).
Pervaporation Studies
A study on the pervaporation of various mixtures using a polyphosphazene membrane by Christopher J. Orme et al. (2002) indicated that derivatives of the compound could enhance membrane performance in separating mixtures. This research underlines the potential applications of such compounds in improving the efficiency of separation processes, such as in the purification of water or the separation of organic compounds (Christopher J. Orme et al., 2002).
Hydroxylation and Deoxygenation Reactions
Liming Zhang and M. Koreeda (2004) developed a method for the deoxygenation of hydroxyl groups, utilizing a derivative process of the target compound. Their approach offers a new pathway for synthesizing deoxygenated organic compounds, which could have significant implications in pharmaceutical synthesis and organic chemistry research (Liming Zhang & M. Koreeda, 2004).
特性
IUPAC Name |
2-[2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-1-2-14(4-3-13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXYWALBXKPTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCO)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



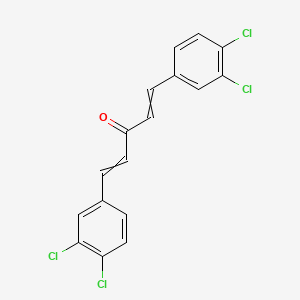
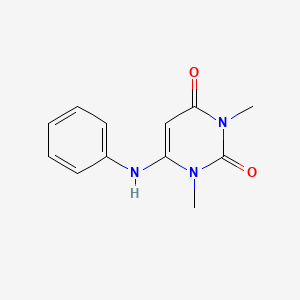
![(5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B1632972.png)
![4-[2-(4-Methoxyphenyl)ethenyl]pyridine](/img/structure/B1632977.png)
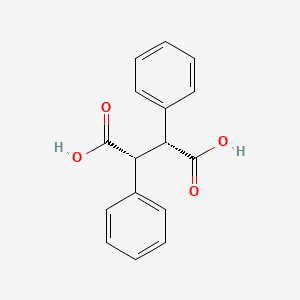
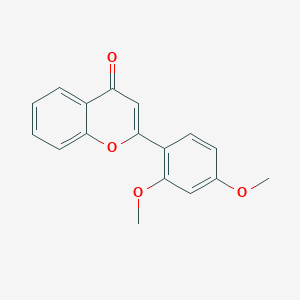
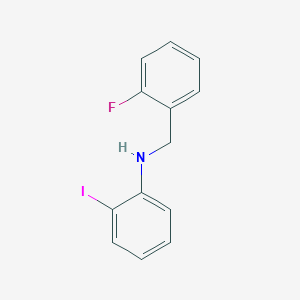
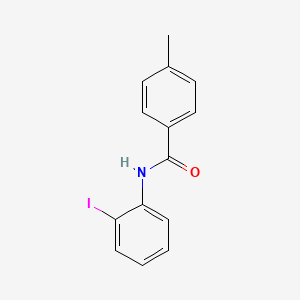
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B1633006.png)
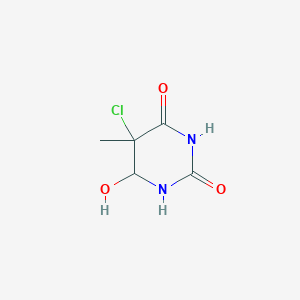

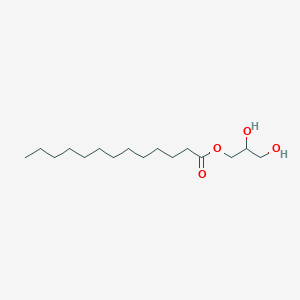
![6'-(diethylamino)-2'-[[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1633012.png)
